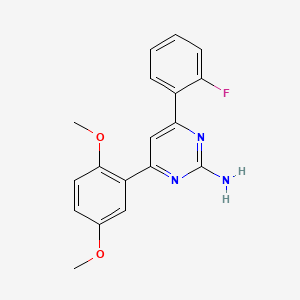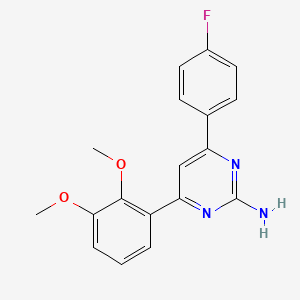
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as FMPP, is a heterocyclic compound with a broad range of potential applications in the field of scientific research. As a synthetic compound, FMPP has unique properties, such as its ability to interact with a variety of biological systems, making it a valuable tool for research in the fields of biochemistry, physiology, and pharmacology. In
科学研究应用
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of potential applications in the field of scientific research. For example, it has been used as a tool to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of drugs, such as antibiotics and anti-cancer agents. Additionally, 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the metabolism of drugs in the body.
作用机制
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological systems. It has been demonstrated to interact with the dopamine and serotonin receptors, as well as the GABA and NMDA receptors. Additionally, it has been shown to interact with a variety of enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is thought that these interactions are responsible for its pharmacological effects.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been demonstrated to have a variety of biochemical and physiological effects. For example, it has been shown to act as an antagonist at the dopamine and serotonin receptors, as well as at the GABA and NMDA receptors. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. In addition, it has been demonstrated to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
实验室实验的优点和局限性
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a valuable tool for laboratory experiments due to its unique properties and its ability to interact with a variety of biological systems. Its advantages include its low cost, its availability, and its ease of synthesis. Additionally, it is relatively non-toxic and has a wide range of potential applications in the field of scientific research. However, there are some limitations to using 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments. For example, it has a low solubility in water and is not stable in the presence of light or air.
未来方向
There are a variety of potential future directions for research involving 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. For example, further research could be conducted to investigate its potential as an anti-cancer agent, as well as its potential to inhibit the activity of various enzymes. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, further research could be conducted to explore its potential interactions with other biological systems, such as the immune system, and its potential to modulate various physiological processes.
合成方法
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. The most common synthesis route involves a reaction between 4-fluorobenzaldehyde and 3-methylbenzaldehyde, in the presence of piperidine and a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C, and the product is then isolated by recrystallization. Other methods of synthesis include the use of 4-fluorobenzyl bromide and 3-methylbenzyl bromide, in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine.
属性
IUPAC Name |
4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBMQBCYCQNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














